Quinolin-3-ylboronic acid hydrochloride

Übersicht

Beschreibung

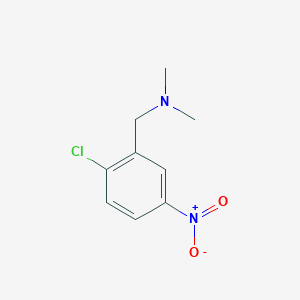

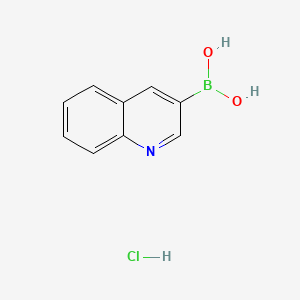

Quinolin-3-ylboronic acid, also known as 3-Quinolineboronic acid, is a chemical compound with the empirical formula C9H8BNO2 . It is a solid substance with a molecular weight of 172.98 g/mol . The compound may contain varying amounts of anhydride .

Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized in recent literature . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of Quinolin-3-ylboronic acid hydrochloride is represented by the molecular formula C9H9BClNO2 . The average mass of the compound is 209.437 Da, and the monoisotopic mass is 209.041489 Da .Chemical Reactions Analysis

Quinolin-3-ylboronic acid has been used as a reactant in the preparation of various compounds. These include P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses, heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow, and Ph and heterocyclic (pyridinyl)pyrazolyl)pyridines as TGF-1 and activin A signalling inhibitors . It has also been used in copper-mediated trifluoromethylation and the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds .Physical And Chemical Properties Analysis

Quinolin-3-ylboronic acid is a solid substance with a molecular weight of 172.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the compound is 173.0648087 g/mol, and the monoisotopic mass is also 173.0648087 g/mol .Wissenschaftliche Forschungsanwendungen

Hydrolysis Behavior and Structural Analysis

The hydrolysis of 8-(pinacolboranyl)quinoline has been studied, revealing rapid hydrolysis in air. However, the expected product, quinolin-8-ylboronic acid, was not directly observed. Instead, the hydrolysis resulted in the formation of (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on the conditions. This study highlights the challenges in isolating monomeric quinolin-8-ylboronic acid in a neutral form and suggests that commonly available commercial samples might actually be anhydrides rather than the monomeric acid (Son et al., 2015).

Anticancer Activity of Quinolinyl Derivatives

Research on quinolinyl cyanostilbene analogs, including quinolin-2-yl and quinolin-3-yl derivatives, has shown significant anticancer activity against a panel of 60 human cancer cell lines. These compounds, designed as analogs of combretastatin A-4, demonstrated potent growth inhibition, with some analogs exhibiting GI50 values less than 1 μM against specific cancer cell lines. This suggests the potential of quinolinyl derivatives in anticancer drug development (Penthala et al., 2014).

Antibacterial and Antitumor Potential

Quinolones, particularly the 4-quinolone-3-carboxylic acid derivatives, are recognized for their significant antibacterial properties and are used worldwide. Recent studies have expanded their potential by exploring their antitumor, anti-HIV, and cannabinoid receptor modulating activities. This multifaceted biological activity makes quinolone derivatives a promising scaffold for developing new pharmacologically active compounds (Mugnaini et al., 2009).

Synthetic and Green Chemistry Applications

The development of novel 3-(2-chloroquinolin-3-yl)acrylic acid derivatives via Knoevenagel condensation showcases an efficient methodology for synthesizing quinoline derivatives. These compounds have applications in medicinal chemistry, demonstrating the versatility of quinolin-3-ylboronic acid hydrochloride in synthetic chemistry (Shastri & Joshi, 2014).

Corrosion Inhibition

Studies have indicated that quinolin-2-yl and quinolin-3-yl derivatives can serve as effective corrosion inhibitors for steel in acidic environments. This application is crucial for protecting industrial equipment and infrastructure, highlighting the material science aspect of this compound derivatives (Zhang et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including Quinolin-3-ylboronic acid, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Wirkmechanismus

Mode of Action

Boronic acids, in general, are known to interact with proteins and enzymes, often forming reversible covalent bonds with hydroxyl groups .

Biochemical Pathways

Quinolin-3-ylboronic acid hydrochloride has been used as a reactant in the preparation of P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses . It has also been used in the preparation of heterobiaryls via Suzuki-Miyaura cross-coupling with heteroaryl halides in continuous flow . These biochemical pathways suggest that the compound may have potential applications in antiviral therapy and organic synthesis .

Result of Action

Its use in the synthesis of antiviral compounds suggests that it may have potential therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst

Eigenschaften

IUPAC Name |

quinolin-3-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFQABXCFQWPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656976 | |

| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-71-7 | |

| Record name | Boronic acid, B-3-quinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)

![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)

![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)